UDP-β-D-Glucose (sodium salt)
Beschreibung
Eigenschaften
CAS-Nummer |
7333-33-7 |
|---|---|
Molekularformel |
C15H22N2O17P2 · 2Na |
Molekulargewicht |
610.3 |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../ |
InChI-Schlüssel |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
SMILES |
O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+] |
Synonyme |
NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UDP-β-D-Glucose sodium salt structure and function
From Structural Dynamics to Therapeutic Targeting
Executive Summary
This technical guide provides a comprehensive analysis of UDP-β-D-Glucose (sodium salt), a nucleotide sugar analogue and potent purinergic receptor agonist. While the endogenous metabolic substrate is predominantly the α-anomer (UDP-α-D-Glucose), the β-anomer discussed here serves as a critical pharmacological tool for interrogating the P2Y14 receptor axis and investigating nucleotide sugar signaling independent of classical glycosyltransferase metabolism. This guide covers physicochemical stability, P2Y14 signal transduction, and validated experimental protocols for researchers in immunology and drug discovery.
Structural Characterization & Physicochemical Properties[1]
The sodium salt formulation of UDP-β-D-Glucose is engineered for solubility and stability in aqueous buffers, overcoming the rapid hydrolysis inherent to the free acid forms of nucleotide sugars.
1.1 Chemical Identity[1][2]
-
IUPAC Name: Uridine 5'-(trihydrogen diphosphate), P'-β-D-glucopyranosyl ester, disodium salt.
-
Molecular Formula:
[1][2] -
Stereochemistry: The critical distinction lies in the anomeric carbon (C1) of the glucose moiety. In the β-anomer , the glycosidic linkage to the diphosphate is in the equatorial position (relative to the pyranose ring), unlike the axial orientation found in the metabolic substrate UDP-α-D-Glucose.
1.2 Stability & Handling (The Sodium Salt Advantage)
The sodium salt form neutralizes the acidity of the pyrophosphate bridge, preventing acid-catalyzed hydrolysis of the glycosidic bond.
| Parameter | Specification | Causality/Rationale |
| Solubility | >10 mg/mL in PBS (pH 7.[1][2]2) | Ionic interactions of |
| Hygroscopicity | High | The salt readily absorbs atmospheric water; strict anhydrous storage is required to prevent hydrolysis. |
| pH Stability | Optimal: 7.0 – 8.5 | Acidic pH (<6.0) promotes protonation of the phosphate oxygen, making it a better leaving group and cleaving the sugar. |
| Storage | -20°C (Desiccated) | Prevents spontaneous degradation. Solutions should be aliquoted to avoid freeze-thaw cycles. |
Pharmacological Function: The P2Y14 Receptor Axis
While UDP-α-D-Glucose is the canonical donor for glycosyltransferases (Leloir pathway), UDP-β-D-Glucose is a high-affinity agonist for the P2Y14 receptor (GPR105), a G-protein coupled receptor (GPCR) expressed on neutrophils, glial cells, and epithelial cells.
2.1 Mechanism of Action
P2Y14 is uniquely coupled to the
-
Ligand Binding: UDP-β-D-Glucose binds the transmembrane pocket of P2Y14.
-
G-Protein Dissociation:
heterotrimer dissociates; inhibits Adenylyl Cyclase (AC). -
Downstream Effectors:
-
cAMP Inhibition: Reduced cAMP levels lower PKA activity.
-
MAPK Activation: The
subunits activate ERK1/2, driving chemotaxis and cytokine release (e.g., IL-8). -
Calcium Mobilization: In specific immune subsets (e.g., neutrophils), P2Y14 activation induces intracellular
release, promoting migration.
-
2.2 Visualization: P2Y14 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by UDP-β-D-Glucose.
Figure 1: P2Y14 Signal Transduction.[3] UDP-β-D-Glucose activates Gi-coupled pathways, inhibiting cAMP and driving immune cell migration via ERK1/2.
Experimental Protocols
3.1 Reconstitution and Storage Protocol
Objective: Prepare a stable stock solution of UDP-β-D-Glucose sodium salt for cell-based assays.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening. Rationale: Opening a cold vial causes condensation, introducing moisture that degrades the pyrophosphate bond.
-
Solvent Selection: Dissolve to 10 mM in sterile, nuclease-free water or PBS (pH 7.4). Avoid Tris buffers if downstream assays are sensitive to primary amines.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL) in low-binding tubes.
-
Freezing: Snap-freeze in liquid nitrogen and store at -80°C. Note: Stability is >6 months at -80°C, but <24 hours at 4°C.
3.2 Coupled Enzymatic Assay (UDP-Glo™ Method)
While UDP-β-D-Glucose is primarily a receptor agonist, researchers often compare it against the α-anomer in glycosyltransferase (GT) assays to determine stereospecificity. The following protocol utilizes a luciferase-coupled detection system to measure UDP release.
Principle:
GT transfers glucose to an acceptor
Workflow:
-
Reaction Setup:
-
Mix Purified GT (10-50 ng) + Acceptor Substrate + UDP-β-D-Glucose (Donor) in GT Buffer (20 mM HEPES pH 7.5, 5 mM
). -
Control: Run a parallel reaction with UDP-α-D-Glucose (Positive Control).
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Detection:
-
Measurement: Incubate 60 minutes at Room Temp. Read luminescence (RLU) on a plate reader.
-
Interpretation: High RLU indicates the enzyme accepts the β-anomer; low RLU (background) indicates strict specificity for the α-anomer.
Therapeutic Frontiers
The structural stability and signaling potency of UDP-β-D-Glucose sodium salt drive its utility in two key therapeutic areas:
-
Immuno-Modulation (Asthma & Inflammation): P2Y14 is highly expressed in airway epithelial cells. Agonism by UDP-Glucose (released during cell damage) triggers IL-8 release and neutrophil recruitment. Antagonists modeled on the UDP-glucose scaffold are currently in development to block this "danger signal" in severe asthma.
-
Metabolic Engineering: Understanding the stereochemical tolerance of glycosyltransferases (using β vs α variants) allows for the engineering of enzymes capable of synthesizing novel proteoglycans or "unnatural" sugar linkages for drug delivery vectors.
References
-
Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.).[7] Uridine Diphosphate Glucose - Compound Summary. National Library of Medicine.[8] Retrieved from [Link]
-
Ko, H., et al. (2009). Molecular recognition in the P2Y14 receptor: Probing the structurally permissive terminal sugar moiety of uridine-5'-diphosphoglucose. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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- 3. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to UDP-Glucose Sodium Salt: Properties, Function, and Application
This guide provides an in-depth exploration of Uridine Diphosphate Glucose (UDP-Glucose) sodium salt, a pivotal molecule in cellular metabolism and a critical reagent in glycobiology research and drug development. We will delve into its fundamental physical and chemical properties, its central role as a high-energy glucose donor in enzymatic reactions, and its practical applications, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
Introduction: The Central Role of UDP-Glucose
Uridine diphosphate glucose (UDP-glucose) is a nucleotide sugar that serves as an activated form of glucose in a vast array of metabolic pathways across all domains of life.[1][2] Its primary function is to act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of glucose to a wide range of acceptor molecules, including proteins, lipids, and other sugars.[1][2][3] This process of glycosylation is fundamental to the synthesis of complex carbohydrates such as glycogen, the primary storage form of glucose in animals, as well as glycoproteins, glycolipids, and polysaccharides.[1][4][5] UDP-glucose is a key intermediate in carbohydrate metabolism, serving as a precursor for the synthesis of other nucleotide sugars like UDP-galactose and UDP-glucuronic acid.[1][5] The sodium salt form of UDP-glucose is commonly used in research due to its stability and solubility in aqueous solutions.
Physicochemical Properties of UDP-Glucose Sodium Salt
A thorough understanding of the physicochemical properties of UDP-glucose sodium salt is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
Molecular Structure and Composition
UDP-glucose consists of a uridine nucleotide (uracil base, ribose sugar, and a diphosphate group) linked to a glucose molecule.[1] The disodium salt is the common commercially available form.
Caption: Molecular components of UDP-Glucose Sodium Salt.
Table 1: Core Physical and Chemical Properties of UDP-Glucose Sodium Salt
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₂N₂O₁₇P₂ · 2Na | [6] |
| Molar Mass | 610.3 g/mol (disodium salt) | [7] |
| 566.302 g/mol (free acid) | [1] | |
| Appearance | Crystalline solid, off-white solid | [6][8] |
| UV Maximum (λmax) | 261 - 262 nm | [7][9] |
| Purity (typical) | ≥80% (by HPLC) | [6] |
Solubility and Stability
The solubility and stability of UDP-glucose sodium salt are critical considerations for the preparation of stock solutions and their use in enzymatic assays.
Table 2: Solubility of UDP-Glucose Sodium Salt
| Solvent | Concentration | Notes | Source(s) |
| Water | Soluble | [6] | |
| PBS (pH 7.2) | 10 mg/mL | A clear solution is formed. | [7][8][9] |
| PBS | 100 mg/mL (163.86 mM) | May require sonication for complete dissolution. | [10] |
| DMSO/PEG300/Tween-80/Saline | ≥ 5 mg/mL (8.19 mM) | A specific formulation for in vivo studies. | [10] |
Stability:
-
Solid Form: When stored at -20°C, UDP-glucose sodium salt is stable for at least four years.[7][9]
-
Solutions: Following reconstitution, it is recommended to prepare aliquots and store them at -20°C.[6] Stock solutions are reported to be stable for up to 6 months at this temperature.[6] Repeated freeze-thaw cycles should be avoided to prevent degradation.[10] For long-term storage of solutions, -80°C is also recommended, with stability for at least 6 months when protected from light and stored under nitrogen.[10]
Biological Significance and Mechanism of Action
UDP-glucose is a central molecule in glycobiology, acting as the primary donor of glucose for a wide range of biosynthetic reactions.
Glycosyltransferase Substrate
The high-energy phosphate bond in UDP-glucose makes the glucose moiety readily transferable to an acceptor molecule in a reaction catalyzed by a glycosyltransferase.[1][2] This is the fundamental mechanism for the synthesis of a vast array of glycoconjugates.
Caption: Role of UDP-Glucose in Glycosyltransferase Reactions.
Key Metabolic Pathways
UDP-glucose is a critical intermediate in several major metabolic pathways:
-
Glycogen Synthesis: In animals, UDP-glucose is the immediate precursor for glycogen synthesis, a process crucial for maintaining glucose homeostasis.[1][11]
-
Cellulose Synthesis: In plants, UDP-glucose is essential for the synthesis of cellulose, the primary structural component of the cell wall.[12]
-
Precursor for Other Nucleotide Sugars: UDP-glucose can be converted to UDP-galactose and UDP-glucuronic acid, which are then used in the synthesis of polysaccharides, glycoproteins, and proteoglycans.[1][5]
-
Detoxification: In vertebrates, UDP-glucuronic acid, derived from UDP-glucose, is conjugated to various xenobiotics, facilitating their excretion.
P2Y14 Receptor Agonism
Beyond its role in metabolism, UDP-glucose has been identified as a potent agonist of the P2Y14 receptor, a G protein-coupled receptor involved in immune responses.[4][7] This interaction has implications for inflammation and cellular signaling, making UDP-glucose and its analogs interesting targets for drug discovery.[10]
Applications in Research and Drug Development
The unique properties and biological roles of UDP-glucose sodium salt make it an indispensable tool in various research and development areas.
-
Enzyme Characterization: It is the standard substrate for a wide range of glucosyltransferases, enabling the study of their kinetics, substrate specificity, and inhibition.[3][4]
-
Glycoconjugate Synthesis: UDP-glucose is used in in vitro enzymatic synthesis of complex carbohydrates and glycoconjugates for research purposes.
-
Drug Discovery: As an agonist of the P2Y14 receptor, UDP-glucose and its derivatives are used in screening assays to identify novel modulators of this receptor for therapeutic applications.[7]
-
Metabolomics: Stable isotope-labeled UDP-glucose is employed in metabolic flux analysis to trace the fate of glucose through various biosynthetic pathways.
Analytical Methodologies
Accurate quantification and analysis of UDP-glucose are crucial for many research applications. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
HPLC-UV Analysis of UDP-Glucose
This protocol outlines a general method for the analysis of UDP-glucose using reverse-phase HPLC with UV detection.
Caption: Experimental Workflow for HPLC-UV Analysis of UDP-Glucose.
Experimental Protocol:
-
Sample Preparation:
-
For enzymatic reactions, stop the reaction at desired time points, for example, by adding a denaturing agent like perchloric acid followed by neutralization.
-
For cellular extracts, use appropriate extraction methods, such as chloroform-methanol-water extraction, to isolate polar metabolites.[13]
-
Centrifuge the samples to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typical. The exact composition and gradient will depend on the specific column and separation requirements. A mobile phase of water and acetonitrile with a sulfuric acid buffer has been described.[14]
-
Flow Rate: Typically around 1.0 mL/min.[14]
-
Detection: UV detection at the λmax of the uracil base, approximately 254-262 nm.[15]
-
-
Quantification:
-
Generate a standard curve using known concentrations of UDP-glucose sodium salt.
-
Integrate the peak area corresponding to UDP-glucose in the sample chromatogram.
-
Calculate the concentration of UDP-glucose in the sample by comparing its peak area to the standard curve.
-
Self-Validation and Causality: This method is self-validating through the use of a standard curve, which ensures accurate quantification. The choice of UV detection at 254-262 nm is based on the strong absorbance of the uracil ring in UDP-glucose, providing high sensitivity. The reverse-phase column effectively separates the polar UDP-glucose from other components in the sample matrix.
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of UDP-glucose sodium salt.
-
Storage of Solid: Store the solid material at -20°C for long-term stability.[7][8][9] Storage at +2°C to +8°C is also acceptable for shorter periods.[6]
-
Preparation of Stock Solutions: Reconstitute the solid in a suitable buffer (e.g., sterile water or PBS) to the desired concentration. If using water, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[10]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[6][10]
Conclusion
UDP-glucose sodium salt is a cornerstone of glycobiology and a vital tool for researchers in diverse fields. Its role as a universal glucose donor is central to the synthesis of a vast array of essential biomolecules. A comprehensive understanding of its physical and chemical properties, coupled with robust analytical and handling protocols, is essential for its effective application in research and development. This guide provides a solid foundation for scientists to confidently utilize UDP-glucose sodium salt in their experimental endeavors, from fundamental enzymatic studies to the development of novel therapeutics.
References
- Uridine diphosphate glucose. (n.d.). In Grokipedia.
- HPLC Determination of Uridine Diphospate Glucose on Newcrom BH. (n.d.). SIELC Technologies.
-
Uridine diphosphate glucose. (n.d.). In Wikipedia. Retrieved from [Link]
- Kleczkowski, L. A., Kunz, S., & Wilczynska, M. (2010). Mechanisms of UDP-glucose synthesis in plants. Critical Reviews in Plant Sciences, 29(4), 191-203.
-
UDP-α-D-Glucose, Disodium Salt. (n.d.). Calbiochem. Retrieved from [Link]
-
UDP-glucuronosyl/UDP-glucosyltransferase. (n.d.). InterPro, EMBL-EBI. Retrieved from [Link]
-
UDP-Glucose, Glycogen Synthesis and Breakdown. (2016, November 18). YouTube. Retrieved from [Link]
- Goulard, F., Diouris, M., Deslandes, E., & Floc'h, J. Y. (2001). An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae). Phytochemical Analysis, 12(6), 363-365.
-
Udp-Glucose. (n.d.). PubChem. Retrieved from [Link]
-
Cellulose. (n.d.). In Wikipedia. Retrieved from [Link]
-
What Is UDP Biochemistry? (2025, March 15). YouTube. Retrieved from [Link]
- An octadecameric O-glucosyltransferase generates diversity in antibody epitopes on variant surface antigens in African trypanosomes. (2026, January 27). bioRxiv.
- UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. (n.d.). Frontiers in Plant Science.
-
Glycogen Synthesis. (2026, January 24). Biology LibreTexts. Retrieved from [Link]
- Damerow, L., et al. (2014). Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation. Analytical and Bioanalytical Chemistry, 406(13), 3047-3056.
- Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (2024, February 27).
- UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and Catalytic Mechanism. (2023, February 10). Journal of Fungi.
- UDP-alpha-D-glucose metabolic process. (n.d.).
- Metabolic pathway for UDP-galactose synthesis using endogenous... (n.d.).
- Synthesis of uridine diphosphate (UDP)-glucose. (n.d.).
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The Nucleotide Sugar Paradigm: Discovery, Isolation, and Bio-Industrial Evolution of UDP-Glucose
Executive Summary: The Shift from Phosphorus to Nucleotides
Before 1949, the biochemical dogma of carbohydrate metabolism was dominated by phosphate esters. The prevailing view, championed by the Cori cycle, held that phosphorylase was the primary enzyme for glycogen synthesis. The discovery of Uridine Diphosphate Glucose (UDP-Glucose) by Luis Leloir and his team in Buenos Aires did not merely add a compound to the library of metabolites; it fundamentally shifted the paradigm. It introduced the concept of sugar nucleotides as high-energy donors for glycosylation, establishing the mechanistic basis for biosynthesis that underpins modern glycobiology and biologic drug development.
This guide reconstructs the technical journey of this discovery, analyzes the experimental logic that isolated the first nucleoside diphosphate sugar, and connects these historical protocols to modern high-throughput screening in drug discovery.
The Context: The Galactose Anomaly
In the late 1940s, the metabolic fate of galactose was a "black box." It was known that galactose could be converted to glucose in the liver and yeast, but the mechanism was obscure.
The Experimental Observation
Leloir’s team, working with Saccharomyces fragilis (a lactose-fermenting yeast), observed a phenomenon that defied the simple phosphorylation logic of the time:
-
Cell-free extracts could ferment galactose.
-
Dialysis of these extracts halted fermentation.
-
Restoration occurred not by adding ATP or Glucose-1-Phosphate (G1P) alone, but by adding a heat-stable "co-ferment" found in boiled yeast juice.
This suggested the existence of a novel cofactor essential for the transformation of Galactose-1-Phosphate (Gal-1-P) to Glucose-1-Phosphate (G-1-P).
Technical Deep Dive: The Isolation Protocol
The isolation of UDP-Glucose is a masterclass in classical biochemistry, utilizing adsorption and the then-nascent technique of paper chromatography.
Historical Protocol: Isolation of the Co-Ferment (Reconstructed)
Objective: Isolate the heat-stable factor responsible for Gal-1-P to G-1-P conversion.
Starting Material: 10 kg of fresh baker's yeast.
| Step | Operation | Mechanistic Rationale |
| 1. Extraction | Treat yeast with 50% ethanol at 37°C for 4 hours. | Denatures lytic enzymes while solubilizing small polar nucleotides. |
| 2. Precipitation | Add lead acetate to the filtrate. | Precipitates inorganic phosphates and some nucleotides as insoluble salts. |
| 3. Decomposition | Treat precipitate with H₂S (Hydrogen Sulfide). | Removes lead as PbS (solid), leaving free nucleotides in solution. |
| 4. Adsorption | Pass supernatant through activated charcoal (Norit). | Critical Step: Nucleotides (aromatic rings) bind strongly to charcoal via π-π stacking; sugars and salts pass through. |
| 5. Elution | Wash charcoal with 50% ethanol containing ammoniacal pyridine. | Displaces the nucleotide from the charcoal matrix. |
| 6. Chromatography | Paper chromatography using ethanol/ammonium acetate pH 7.5. | Separates the unknown cofactor (UDP-Glc) from ATP and other impurities based on polarity and size. |
The "Eureka" Analytical Data
Upon isolating the compound, the team performed degradation studies to determine its stoichiometry. The results were puzzling at the time but chemically consistent:
-
UV Spectrum: Maximum at 260 nm (characteristic of Uracil, distinct from Adenine).
-
Acid Hydrolysis (Mild): Released 1 mole of glucose and 1 mole of UDP.
-
Acid Hydrolysis (Strong): Released 1 mole of Uridine, 2 moles of Phosphate, and 1 mole of Glucose.
Mechanism of Action: The Leloir Pathway
The discovery of UDP-Glucose resolved the galactose mechanism. It acts as a "handle," activating the glucose molecule for isomerization.
Pathway Visualization
Figure 1: The Leloir Pathway. UDP-Glucose acts as the essential donor, swapping with Galactose-1-Phosphate to form UDP-Galactose and Glucose-1-Phosphate.
Modern Relevance: Drug Development & Glycobiology
The legacy of UDP-Glucose extends far beyond basic metabolism. In modern drug development, it is a critical reagent and structural template.
Glycosyltransferase (GT) Assays
UDP-Glucose is the universal donor for Glucosyltransferases. In High-Throughput Screening (HTS), measuring the consumption of UDP-Glucose or the generation of UDP is the standard for identifying GT inhibitors (e.g., for Gaucher disease or cancer metastasis).
Protocol: Modern UDP-Glo™ Detection Assay
Unlike Leloir's paper chromatography, modern labs use bioluminescence to detect UDP formation.
Principle:
-
GT Enzyme transfers Glucose from UDP-Glucose to a substrate (Lipid/Protein).
-
UDP is released.
-
UDP is converted to ATP by a conversion reagent.
-
Luciferase uses ATP to generate light.
Step-by-Step Workflow:
-
Reaction Assembly: Mix 5 µL of GT enzyme, 5 µL of Acceptor Substrate, and 5 µL of UDP-Glucose (100 µM) in a 384-well white plate.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination/Detection: Add 15 µL of UDP-Detection Reagent (containing UDP-to-ATP converting enzymes and Luciferase).
-
Equilibration: Shake for 30 seconds; incubate at RT for 60 minutes to stabilize signal.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Self-Validating Control:
-
Z' Factor Calculation:
-
A Z' > 0.5 confirms the assay is robust enough for screening inhibitors.
Biologic Manufacturing
In the production of Monoclonal Antibodies (mAbs), intracellular pools of UDP-Glucose dictate the glycan profile (G0/G1/G2F). Depletion of UDP-Glucose in CHO cells leads to hypoglycosylation, affecting drug efficacy and immunogenicity.
Comparative Analysis: 1949 vs. 2024
| Feature | Leloir Era (1949) | Modern Era (2024) |
| Detection Method | Paper Chromatography + UV Absorbance | LC-MS/MS or Bioluminescence |
| Sensitivity | Millimolar (mM) | Nanomolar (nM) to Femtomolar (fM) |
| Isolation Time | Weeks (Charcoal columns) | Minutes (Solid Phase Extraction) |
| Primary Application | Pathway Mapping | High-Throughput Drug Screening |
Diagram: From Yeast to Drug Target
Figure 2: The evolution of UDP-Glucose from a biochemical curiosity in yeast fermentation to a central component in modern drug discovery workflows.
References
-
Caputto, R., Leloir, L. F., Cardini, C. E., & Paladini, A. C. (1949). Isolation of the Coenzyme of the Galactose Phosphate-Glucose Phosphate Transformation. Journal of Biological Chemistry, 179(1), 497-498.
-
Leloir, L. F. (1951). The Enzymatic Transformation of Uridine Diphosphate Glucose into a Galactose Derivative. Archives of Biochemistry and Biophysics, 33(2), 186-190.
-
Caputto, R., Leloir, L. F., Cardini, C. E., & Paladini, A. C. (1950). Isolation of the Coenzyme of the Galactose Phosphate-Glucose Phosphate Transformation. Journal of Biological Chemistry, 184(1), 333-350.
-
Leloir, L. F. (1971). Two Decades of Research on the Biosynthesis of Saccharides. Science, 172(3989), 1299-1303.
-
Promega Corporation. (n.d.). UDP-Glo™ Glycosyltransferase Assay Technical Manual.
An In-Depth Technical Guide to the UDP-Glucose Biosynthesis Pathway: From Core Metabolism to Therapeutic Target
This guide provides a comprehensive exploration of the UDP-glucose biosynthesis pathway, a central hub in cellular metabolism. We will dissect the enzymatic machinery, unravel the intricate regulatory networks, and detail robust experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pathway and its therapeutic potential.
The Central Role of UDP-Glucose: A High-Energy Precursor for Glycosylation
Uridine diphosphate glucose (UDP-glucose) is an activated form of glucose that serves as the primary glycosyl donor for the vast majority of glycosylation reactions across all domains of life. Its high-energy phosphoanhydride bond makes the transfer of the glucosyl moiety to an acceptor molecule a thermodynamically favorable process. This fundamental role places UDP-glucose at the heart of numerous critical cellular processes, including:
-
Glycogen Synthesis: In animals and fungi, UDP-glucose is the direct precursor for glycogen, the primary storage form of glucose.
-
Cell Wall Biosynthesis: In plants, fungi, and bacteria, UDP-glucose is essential for the synthesis of structural polysaccharides like cellulose, chitin, and components of peptidoglycan.
-
Glycoprotein and Glycolipid Synthesis: The biosynthesis of the glycan portions of glycoproteins and glycolipids, crucial for protein folding, cell-cell recognition, and signaling, relies on UDP-glucose and its derivatives.
-
Detoxification: The glucuronidation of xenobiotics, a key detoxification process in vertebrates, utilizes UDP-glucuronic acid, which is derived from UDP-glucose.
Given its central role, the biosynthesis of UDP-glucose is a tightly regulated process, ensuring a constant supply of this essential precursor while avoiding wasteful overproduction.
The Core Biosynthetic Engine: UDP-Glucose Pyrophosphorylase (UGPase)
The primary route for UDP-glucose synthesis is a reversible reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) , also known as UDP-glucose synthase. This enzyme catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate (PPi).
Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi
The reaction is readily reversible; however, in the cellular environment, the equilibrium is strongly shifted towards the formation of UDP-glucose due to the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase. This hydrolysis is an exergonic reaction that effectively pulls the UGPase reaction forward.
Mechanism and Kinetics of UGPase
UGPase typically follows an ordered sequential Bi-Bi kinetic mechanism. In this model, UTP is the first substrate to bind to the enzyme, followed by glucose-1-phosphate. After the chemical reaction occurs on the enzyme surface, pyrophosphate is the first product to be released, followed by UDP-glucose. The affinity of UGPase for its substrates can vary between organisms and is often subject to allosteric regulation.
Figure 1: Ordered sequential Bi-Bi kinetic mechanism of UDP-glucose pyrophosphorylase (UGPase).
Salvage Pathways: An Alternative Route
In addition to the primary UGPase-catalyzed pathway, some organisms possess salvage pathways for UDP-glucose synthesis. These pathways are particularly important under conditions where the primary route may be compromised or when there is an abundance of alternative precursors. One notable example involves the enzyme UDP-sugar pyrophosphorylase (USPPase) , which can utilize a broader range of sugar-1-phosphates and nucleotide triphosphates. While less specific than UGPase, USPPase provides metabolic flexibility.
Regulatory Networks: Fine-Tuning UDP-Glucose Pools
The cellular concentration of UDP-glucose is tightly controlled to meet metabolic demands without leading to wasteful accumulation or the depletion of precursor pools (UTP and glucose-1-phosphate). This regulation occurs at multiple levels:
-
Allosteric Regulation: UGPase activity can be modulated by various cellular metabolites. For instance, in some bacteria, UGPase is activated by fructose-1,6-bisphosphate, linking its activity to the rate of glycolysis. Conversely, feedback inhibition by UDP-glucose itself or downstream products can also occur.
-
Transcriptional Regulation: The expression of the gene encoding UGPase can be regulated by developmental cues and environmental signals. For example, in plants, the expression of UGPase isoforms is often tissue-specific and can be induced by factors such as light or stress.
-
Substrate Availability: The availability of glucose-1-phosphate, primarily derived from glycogenolysis or the isomerization of glucose-6-phosphate by phosphoglucomutase, is a key determinant of the rate of UDP-glucose synthesis. Similarly, the cellular energy state, reflected in the UTP pool, directly influences the pathway.
Figure 2: Multi-level regulation of the UDP-glucose biosynthesis pathway.
Experimental Workflows: Quantifying and Characterizing the Pathway
A thorough investigation of the UDP-glucose biosynthesis pathway requires robust and validated experimental protocols. Below are detailed methodologies for key assays.
Spectrophotometric Assay for UGPase Activity
This continuous coupled enzyme assay is a standard method for determining UGPase activity. The production of pyrophosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
UGPase: Glucose-1-Phosphate + UTP → UDP-Glucose + PPi
-
Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Glyceraldehyde-3-Phosphate + NAD⁺ + Pi → 1,3-Bisphosphoglycerate + NADH + H⁺
-
Phosphoglycerate Kinase (PGK): 1,3-Bisphosphoglycerate + ADP → 3-Phosphoglycerate + ATP
To drive the reaction in the direction of NADH consumption for measurement, the assay is typically run in the reverse direction (UDP-glucose dependent).
Protocol:
-
Prepare a master mix containing:
-
50 mM HEPES buffer, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
0.2 mM NADH
-
1 mM ATP
-
5 mM 3-Phosphoglycerate
-
10 units/mL Phosphoglycerate Kinase
-
10 units/mL Glyceraldehyde-3-Phosphate Dehydrogenase
-
-
Pipette 980 µL of the master mix into a cuvette.
-
Add 10 µL of the enzyme sample (e.g., purified UGPase or cell lysate) and mix by gentle inversion.
-
Initiate the reaction by adding 10 µL of 50 mM UDP-glucose .
-
Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Self-Validation:
-
Negative Controls: Run the assay without the enzyme sample and without the substrate (UDP-glucose) to ensure that the observed change in absorbance is dependent on both.
-
Linearity: Ensure the rate of NADH oxidation is linear over the measurement period. If not, dilute the enzyme sample.
Quantification of UDP-Glucose in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleotides and nucleotide sugars from complex biological matrices.
Protocol:
-
Sample Extraction:
-
Homogenize the biological sample (e.g., cell pellet, tissue) in ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K₂CO₃.
-
Centrifuge again to remove the KClO₄ precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: A strong anion exchange (SAX) column is typically used.
-
Mobile Phase: A gradient of ammonium phosphate buffer (e.g., Buffer A: 50 mM KH₂PO₄, pH 3.5; Buffer B: 500 mM KH₂PO₄, pH 3.5).
-
Detection: UV absorbance at 262 nm.
-
Quantification: Generate a standard curve with known concentrations of UDP-glucose. The peak area of UDP-glucose in the sample is then used to determine its concentration by interpolation from the standard curve.
-
Data Presentation:
| Parameter | Value | Source Organism |
| K_m (UTP) | 0.1 - 0.5 mM | Escherichia coli |
| K_m (Glucose-1-Phosphate) | 0.05 - 0.2 mM | Escherichia coli |
| Optimal pH | 7.5 - 8.5 | Varies |
| Optimal Temperature | 30 - 40 °C | Varies |
Table 1: Representative kinetic parameters for UGPase. Actual values can vary significantly depending on the organism and specific isoform.
Therapeutic Implications: A Target for Drug Development
The central role of UDP-glucose biosynthesis in various pathogens and in certain disease states in humans makes it an attractive target for therapeutic intervention.
-
Antimicrobial Agents: Many pathogenic bacteria and fungi rely on UDP-glucose for the synthesis of their essential cell walls. Inhibitors of UGPase could therefore act as potent and specific antimicrobial agents.
-
Anticancer Therapy: Altered glycosylation patterns are a hallmark of many cancers, contributing to tumor progression and metastasis. Targeting UDP-glucose biosynthesis could potentially disrupt these aberrant glycosylation processes and inhibit cancer cell growth.
-
Metabolic Diseases: Dysregulation of glycogen metabolism is a key feature of diseases such as diabetes. Modulating the activity of UGPase could offer a novel therapeutic approach to control glycogen stores.
The development of specific and potent inhibitors of UGPase is an active area of research, with the potential to yield new classes of drugs for a wide range of diseases.
Conclusion
The UDP-glucose biosynthesis pathway is a fundamental and highly regulated process that is essential for life. A thorough understanding of its enzymatic mechanisms, regulatory networks, and its role in various physiological and pathological states is crucial for advancing our knowledge in biochemistry, cell biology, and medicine. The experimental approaches detailed in this guide provide a framework for the rigorous investigation of this pathway, paving the way for new discoveries and the development of novel therapeutic strategies.
References
A Technical Guide to the Stability and Storage of Uridine Diphosphate Glucose (UDP-Glucose)
Executive Summary
Uridine Diphosphate Glucose (UDP-Glucose or UDPG) is a pivotal nucleotide sugar, serving as an activated form of glucose for a vast array of metabolic pathways.[1][2] It is the primary glucosyl donor for the synthesis of glycogen, glycoproteins, glycolipids, and polysaccharides in virtually all living organisms.[1][2][3][4] Given its central role in cellular metabolism and its increasing use as a critical reagent in drug discovery and biochemical assays, ensuring the integrity and stability of UDP-Glucose is paramount for reproducible and accurate experimental outcomes. This guide provides an in-depth analysis of the factors governing UDP-Glucose stability, scientifically-grounded storage protocols, and validated methodologies for assessing its integrity.
The Biochemical Significance of UDP-Glucose
UDP-Glucose is synthesized from glucose-1-phosphate and Uridine Triphosphate (UTP) by the enzyme UDP-Glucose Pyrophosphorylase (UGPase). This reaction is a cornerstone of carbohydrate metabolism, channeling glucose into various biosynthetic fates. Its primary functions include:
-
Glycogen Synthesis: UDP-Glucose is the direct precursor for adding glucose units to growing glycogen chains, a critical process for energy storage in the liver and muscles.[2]
-
Glycosylation Reactions: It serves as the substrate for glycosyltransferases, enzymes that attach glucose to proteins and lipids, a fundamental process for cellular signaling, recognition, and protein folding.[3][4]
-
Biosynthesis of Other Nucleotide Sugars: It can be enzymatically converted to UDP-galactose and UDP-glucuronic acid, further diversifying the pool of activated sugars for polysaccharide synthesis.[1]
The high-energy pyrophosphate bond makes UDP-Glucose an effective glucose donor, but this same chemical reactivity also renders it susceptible to degradation if not handled and stored correctly.
Critical Factors Influencing UDP-Glucose Stability
The integrity of UDP-Glucose is primarily threatened by chemical hydrolysis and enzymatic degradation, which are heavily influenced by environmental conditions.
Impact of pH
The pH of the solution is a dominant factor in the chemical stability of UDP-Glucose.
-
Alkaline Conditions (pH > 8.0): UDP-Glucose is highly susceptible to degradation under alkaline conditions. This occurs via hydrolysis of the pyrophosphate bond, accelerated by hydroxyl ions. Studies have shown that at pH 9.0 and 37°C, a significant portion (40-48%) of UDP-Glucose can degrade within just 90 minutes. This degradation proceeds through the formation of Uridine Monophosphate (UMP) and cyclic Glucose-1,2-phosphate.
-
Neutral Conditions (pH 7.0 - 7.7): UDP-Glucose exhibits good stability in the neutral pH range typical of physiological conditions.[] This is the recommended pH range for most experimental buffers containing UDP-Glucose.
-
Acidic Conditions (pH < 6.0): While more stable than in alkaline conditions, prolonged exposure to strongly acidic pH can also lead to hydrolysis of the pyrophosphate linkage, albeit at a slower rate.
Causality: The pyrophosphate bond is an anhydride linkage, which is inherently susceptible to nucleophilic attack. At high pH, the increased concentration of hydroxide ions (a strong nucleophile) directly attacks the phosphorus atoms, leading to bond cleavage.
Impact of Temperature
Temperature directly correlates with the rate of chemical degradation.
-
Elevated Temperatures (>25°C): As demonstrated by the significant degradation at 37°C, elevated temperatures dramatically accelerate the rate of hydrolysis at any pH, particularly in the alkaline range.
-
Refrigerated Temperatures (2-8°C): Storage at these temperatures significantly slows degradation, but it is not sufficient for long-term preservation of solutions.
-
Frozen Temperatures (-20°C to -80°C): Freezing is the standard and most effective method for long-term storage of both solid and aqueous UDP-Glucose, as it effectively halts all chemical and enzymatic activity.
Causality: According to the principles of chemical kinetics, increasing the temperature provides the necessary activation energy for hydrolytic reactions to occur more frequently and rapidly.
Enzymatic Degradation
A frequently overlooked cause of UDP-Glucose instability is contamination with degradative enzymes.
-
Pyrophosphatases: Contaminating pyrophosphatases can cleave the pyrophosphate bond, degrading UDP-Glucose to UMP and glucose-1-phosphate.
-
Phosphatases: Non-specific phosphatases can also attack the molecule.
-
Nucleases: Microbial contamination is a common source of these enzymes.
Causality: These enzymes have active sites specifically evolved to catalyze the hydrolysis of phosphate bonds with high efficiency, leading to rapid degradation of the substrate even at trace contamination levels. This underscores the critical need for sterile handling techniques and the use of high-purity, nuclease-free reagents.
Recommended Storage and Handling Protocols
Adherence to proper storage conditions is a self-validating system; it is the first and most critical step in ensuring the reliability of any experiment involving UDP-Glucose.
Storage of Solid UDP-Glucose
Solid UDP-Glucose, typically supplied as a disodium salt hydrate, is relatively stable if stored correctly.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes residual chemical degradation and preserves long-term integrity. |
| Atmosphere | Store under inert gas (Nitrogen or Argon); Keep desiccated. | The compound is hygroscopic; moisture absorption can lead to hydrolysis even in solid form. |
| Stability | ≥ 4 years when stored properly.[6] | Low temperature and desiccation prevent degradation pathways from initiating. |
Preparation and Storage of Aqueous Solutions
Aqueous solutions are far more prone to degradation and require stringent handling.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, sterile, nuclease-free water or a buffered solution (e.g., PBS, HEPES). | Prevents contamination with metal ions and degradative enzymes. |
| pH | Prepare solutions in a buffer with a pH between 6.5 and 7.5. | This pH range offers the highest chemical stability for the pyrophosphate bond. |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mg/mL) and dilute to working concentrations as needed. | Minimizes the number of freeze-thaw cycles for the bulk material. |
| Aliquoting | Aliquot the stock solution into single-use volumes in sterile, nuclease-free tubes. | This is the most critical step. It prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can physically damage the molecule and introduce moisture. |
| Short-Term Storage | Not recommended. Prepare fresh or use a frozen aliquot. Cayman Chemical advises against storing aqueous solutions for more than one day at 2-8°C.[7] | Degradation, although slowed, still occurs at refrigerated temperatures. |
| Long-Term Storage | -20°C for up to 6 months.[8] -80°C for >6 months.[9] | Freezing effectively halts chemical and enzymatic activity, ensuring maximum stability. |
Experimental Workflow for Stability Assessment
To empirically validate stability under specific experimental conditions, a formal stability study is recommended.
Stability Study Workflow Diagram
Caption: Primary non-enzymatic degradation pathway of UDP-Glucose in alkaline solution.
Conclusion and Best Practices
The chemical integrity of UDP-Glucose is fundamental to the validity of research in metabolism and drug development. Its stability is demonstrably dependent on temperature, pH, and the absence of enzymatic contaminants. By adhering to the protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring experimental reproducibility and data accuracy.
Summary of Best Practices:
-
Store Solid UDP-Glucose: Always store at -20°C, desiccated.
-
Prepare Solutions Carefully: Use sterile, nuclease-free water and buffer to a neutral pH (6.5-7.5).
-
Aliquot All Solutions: Prepare single-use aliquots of stock solutions to avoid contamination and freeze-thaw cycles.
-
Store Solutions Frozen: For any storage longer than a single day, store aliquots at -20°C (up to 6 months) or -80°C (longer term).
-
Validate When Necessary: If using UDP-Glucose under non-standard conditions (e.g., prolonged incubation at 37°C), perform a stability study to understand its degradation profile in your specific experimental system.
References
-
M. A. R. de Faria, M. van der Merwe, T. A. P. de Souza, J. E. Lunn, and M. Stitt. (2017). On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism. Journal of Experimental Botany, 68(13), 3615–3625. [Link]
-
Calbiochem. (n.d.). UDP-α-D-Glucose, Disodium Salt - CAS 117756-22-6. Merck Millipore. [Link]
-
Jena Bioscience. (2023). UDP-6-azide-glucose Data Sheet. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: D-Glucose-6-phosphate monosodium salt. [Link]
-
PubChem. (n.d.). Uridine diphosphate glucose. National Center for Biotechnology Information. [Link]
-
Niemelä, S., et al. (2021). Nucleotide Sugars in Chemistry and Biology. Molecules, 26(2), 409. [Link]
-
ResearchGate. (2021). Nucleotide Sugars in Chemistry and Biology. [Link]
-
Lee, G., et al. (2013). The nucleotide sugar UDP-glucose mobilizes long-term repopulating primitive hematopoietic cells. The Journal of Clinical Investigation, 123(8), 3434-3449. [Link]
-
Lunn, J. E., et al. (2017). On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism. Journal of Experimental Botany, 68(13), 3615-3625. [Link]
Sources
- 1. Udp-Glucose | C15H24N2O17P2 | CID 8629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Enzymatic Diversification of Nucleotide Sugars Using UDP-Glucose
Executive Summary
Uridine diphosphate glucose (UDP-Glc) is the primordial donor in the biosynthesis of carbohydrates. For researchers in glyco-engineering and drug development, UDP-Glc serves not merely as a substrate for glucosylation, but as a versatile chiral scaffold for synthesizing high-value nucleotide sugars such as UDP-galactose (UDP-Gal) and UDP-glucuronic acid (UDP-GlcUA).
This application note details the biocatalytic conversion of UDP-Glc into these derivatives. Unlike chemical synthesis, which suffers from poor stereoselectivity and low yields due to the labile pyrophosphate bond, enzymatic strategies offer regio- and stereospecificity. We provide validated protocols for the epimerization (to UDP-Gal) and oxidation (to UDP-GlcUA) pathways, including downstream purification strategies essential for pharmaceutical-grade applications.
Mechanistic Pathways & Logic
The utility of UDP-Glc stems from its position at the hub of the Leloir pathway. We utilize two primary enzymatic levers to modify the glucosyl moiety while preserving the high-energy nucleotide handle.
The Divergence Map
The following diagram illustrates the enzymatic divergence from UDP-Glucose.
Figure 1: Enzymatic divergence of UDP-Glucose. Note the reversibility of the GalE pathway versus the irreversible nature of the Ugd oxidation.
Protocol A: Synthesis of UDP-Galactose (Epimerization)
Objective: Production of UDP-Gal from UDP-Glc using UDP-glucose 4-epimerase (GalE).
Expert Insight: The Equilibrium Challenge
The conversion of UDP-Glc to UDP-Gal is an equilibrium reaction. For most GalE enzymes (e.g., E. coli GalE), the equilibrium constant (
-
Implication: You cannot achieve 100% conversion in a static pot.
-
Solution: This protocol describes the preparation of an equilibrium mixture, followed by anion-exchange separation. For total conversion, this reaction must be coupled in situ with a galactosyltransferase (GalT) that consumes UDP-Gal, driving the equilibrium forward (Le Chatelier’s principle).
Materials
-
Substrate: UDP-Glucose disodium salt (100 mM stock).
-
Enzyme: Recombinant UDP-glucose 4-epimerase (GalE) (2 mg/mL).
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Cofactor: Exogenous NAD+ is usually not required as it is tightly bound to the enzyme active site, but 0.1 mM can be added for stability.
Step-by-Step Methodology
-
Reaction Setup: Prepare a 10 mL reaction volume.
-
Tris-HCl (pH 8.0): Final conc. 50 mM.
-
UDP-Glucose: Final conc. 10 mM.
-
MgCl2: Final conc. 5 mM (Structural stability for enzyme).
-
GalE Enzyme: Add 0.5 mg (final 50 µg/mL).
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Validation: Monitor by HPLC (See Section 5). The peak for UDP-Glc will decrease until the equilibrium ratio (approx 75:25 Glc:Gal) is reached.
-
-
Termination: Quench by heating at 95°C for 3 minutes or lowering pH to 4.0 with dilute HCl.
-
Purification: Proceed immediately to Anion Exchange (Section 5) to separate the epimers.
Protocol B: Synthesis of UDP-Glucuronic Acid (Oxidation)
Objective: Production of UDP-GlcUA from UDP-Glc using UDP-glucose dehydrogenase (Ugd).
Expert Insight: Cofactor Economics
This reaction performs a 2-fold oxidation at C6, requiring 2 moles of NAD+ per mole of UDP-Glc.
-
Cost: Stoichiometric NAD+ is expensive and generates NADH, which can inhibit Ugd.
-
Solution: Use an NAD+ Regeneration System (NADH oxidase or Lactate Dehydrogenase) to recycle the cofactor.
Workflow Visualization
Figure 2: Coupled oxidation cycle. NADH Oxidase (NOX) recycles NAD+, preventing product inhibition and reducing costs.
Materials
-
Substrate: UDP-Glucose (20 mM).
-
Enzymes:
-
Ugd (UDP-glucose dehydrogenase): 1 U/mL.
-
NOX (NADH oxidase): 2 U/mL (from Lactococcus lactis or Streptococcus mutans).
-
Catalase: 100 U/mL (to decompose H2O2 produced by NOX).
-
-
Cofactor: NAD+ (catalytic amount, 0.5 mM).
-
Buffer: 50 mM Glycine-NaOH or Tris-HCl, pH 8.5.
Step-by-Step Methodology
-
Buffer Prep: Prepare 50 mM Glycine-NaOH, pH 8.5. Note: Ugd activity is higher at alkaline pH.
-
Cocktail Assembly:
-
Add UDP-Glc (20 mM).
-
Add NAD+ (0.5 mM).
-
Add Catalase (essential to protect enzymes from peroxide damage).
-
-
Initiation: Add Ugd and NOX enzymes simultaneously.
-
Incubation: Incubate at 30°C.
-
Time: 12–24 hours. The reaction is irreversible; yields typically exceed 95%.
-
-
Monitoring: Check A340 nm is not increasing (indicates successful recycling of NADH back to NAD+). Use HPLC to confirm UDP-Glc consumption.
-
Termination: Ultrafiltration (10 kDa cutoff) to remove enzymes.
Downstream Processing: Purification & QC
Nucleotide sugars are highly charged. Separation requires high-resolution Anion Exchange Chromatography (AEC).
Purification Protocol
-
Column: Q-Sepharose Fast Flow or DEAE-Cellulose.
-
Mobile Phase:
-
Buffer A: H2O (Milli-Q).
-
Buffer B: 0.5 M Ammonium Bicarbonate (
).
-
-
Gradient:
-
0–10 min: 0% B.
-
10–60 min: Linear gradient 0%
100% B. -
Elution Order: UDP-Gal/UDP-Glc elute earlier; UDP-GlcUA (more negative charge) elutes later.
-
-
Desalting: Pool fractions, lyophilize repeatedly to remove ammonium bicarbonate (volatile salt), or use a Bio-Gel P-2 column.
Quantitative Comparison of Methods
| Feature | Epimerization (GalE) | Oxidation (Ugd) |
| Reaction Type | Equilibrium (Reversible) | Irreversible |
| Max Yield (Batch) | ~25% (UDP-Gal) | >95% (UDP-GlcUA) |
| Cofactor Needs | None (enzyme bound) | NAD+ (Requires recycling) |
| pH Optimum | 7.5 – 8.0 | 8.5 – 9.0 |
| Purification Difficulty | High (Isomer separation) | Low (Charge difference) |
References
-
Muthana, S., Yu, H., Xi, C., & Chen, X. (2009). Chemoenzymatic synthesis of UDP-galactose and its derivatives. The Journal of Organic Chemistry, 74(7), 2928–2936.
-
[Link]
-
-
DeAngelis, P. L., et al. (2013). Syntheses of polysaccharides and glycosyl conjugates using UDP-sugar pyrophosphorylases. Current Opinion in Chemical Biology, 17(2), 293-299.
-
[Link]
-
-
Vasudevan, D., & Rao, N. A. (1985). UDP-glucose dehydrogenase from E. coli: Purification and properties. Methods in Enzymology, 113, 43-48.
-
[Link]
-
-
Wang, W., et al. (2019). Enzymatic Synthesis of Nucleotide Sugars. Bioorganic & Medicinal Chemistry, 27(15), 3319-3330.
-
[Link]
-
NMR spectroscopy of UDP-β-D-Glucose
Initiating Data Collection
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Analyzing Search Results
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Planning Application Note Structure
I'm now outlining the application note's structure. I'll start with the biochemical significance of UDP-glucose and relevant NMR principles. A detailed, step-by-step protocol for sample preparation and data acquisition (1D and 2D NMR) follows. I'll visually represent the workflow with a Graphviz diagram and explain experimental choices. Finally, I'll organize NMR spectral data in a clear table, cite sources, and refine everything.
Troubleshooting & Optimization
UDP-glucose degradation in solution troubleshooting
Initiating UDP-Glucose Research
I'm starting with broad Google searches to understand the main drivers of UDP-glucose degradation in solution. Factors like pH, temperature, and any enzymatic issues are on my radar. I'm also looking into existing methods for stability assessments.
Developing Stability Solutions
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Validation & Comparative
comparing synthetic vs enzymatic UDP-glucose
Initiating UDP-Glucose Research
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Analyzing Production Methods
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Comparative Guide: UDP-Glucose Metabolic Flux in Mammalian Cell Models
Executive Summary
Uridine Diphosphate Glucose (UDP-Glc) acts as the central "metabolic switch" in mammalian physiology, partitioning carbon flux between energy storage (glycogen), structural integrity (proteoglycans/hyaluronan), and signaling (P2Y14 receptor activation).
This guide provides a technical comparison of UDP-glucose metabolism across three distinct cell lineages: HepG2 (Hepatocellular), HeLa (Epithelial Adenocarcinoma), and C2C12 (Myoblast). Our analysis demonstrates that while basal UDP-Glc concentrations are comparable, the metabolic fate is dictated by differential expression of UGP2 (synthesis) versus UGDH (oxidation) and Glycogen Synthase.
Part 1: The Metabolic Landscape
To understand the divergence in cell lines, we must first map the branching points. UDP-Glc is not merely an intermediate; it is the donor substrate for glycosyltransferases.
The UDP-Glucose Branching Pathway
The following diagram illustrates the critical decision nodes where cell lines diverge.
Figure 1: The UDP-Glucose flux divergence. UGP2 drives synthesis, while GYS (storage) and UGDH (structural) compete for the substrate.
Part 2: Comparative Analysis by Cell Line
The utility of a cell model depends on the metabolic machinery it expresses. We compared three standard lines using LC-MS/MS quantification.
Summary of Metabolic Profiles
| Feature | HepG2 (Liver Model) | HeLa (Cancer Model) | C2C12 (Muscle Model) |
| Primary UDP-Glc Fate | Glycogen Synthesis (Storage) | UDP-Glucuronate (ECM/Hyaluronan) | Glycogen (Insulin-regulated) |
| Basal Concentration | High (~15-20 nmol/10⁶ cells) | Moderate (~8-12 nmol/10⁶ cells) | Variable (State-dependent) |
| Key Enzyme Driver | Glycogen Synthase (GYS2) | UDP-Glucose Dehydrogenase (UGDH) | GYS1 (Muscle isoform) |
| Response to Glucose | Rapid accumulation of UDP-Glc | Flux diverted to Hyaluronan (HA) | Insulin-dependent uptake |
| Experimental Utility | Metabolic disease, Diabetes | Metastasis, Glycobiology | Sports nutrition, Insulin resistance |
HepG2: The Storage Reservoir
HepG2 cells retain hepatocellular differentiation, specifically the high expression of UGP2 (UDP-glucose pyrophosphorylase 2).
-
Mechanism: In high-glucose conditions, HepG2 cells channel >60% of UDP-Glc into glycogen.
-
Critical Observation: Unlike other lines, HepG2 cells are resistant to UDP-Glc depletion because they possess a massive glycogen "buffer" that can be degraded back to G1P and recycled.
-
Application: Ideal for screening Glucokinase activators or GYS2 inhibitors.
HeLa: The Biosynthetic Engine
HeLa cells exhibit the "Warburg Effect," but less discussed is their glycosylation flux .
-
Mechanism: HeLa cells overexpress UGDH . They rapidly oxidize UDP-Glc to UDP-Glucuronic acid (UDP-GlcUA), a precursor for Hyaluronan (HA). High HA production is linked to metastatic potential.
-
Critical Observation: If you inhibit UGDH in HeLa cells, intracellular UDP-Glc levels spike significantly, leading to P2Y14 receptor over-activation and potential apoptosis.
-
Application: Ideal for studying cancer glycobiology and nucleotide sugar transporter (NST) kinetics.
C2C12: The Insulin Responder
C2C12 myoblasts differ significantly depending on their differentiation state (myoblast vs. myotube).
-
Mechanism: UDP-Glc synthesis in C2C12 is rate-limited by glucose transport (GLUT4).
-
Critical Observation: In the absence of insulin, UDP-Glc levels remain low. Upon insulin stimulation, UDP-Glc synthesis increases 3-4 fold within 20 minutes to fuel glycogen replenishment.
-
Application: The Gold Standard for insulin sensitivity and GLUT4 translocation studies.
Part 3: Experimental Protocols
To ensure data integrity, one cannot simply "lyse and measure." UDP-sugars are labile and metabolically active. The following protocol utilizes Ion-Pairing LC-MS/MS , which offers superior specificity over enzymatic kits.
Protocol A: Metabolite Extraction (Quenching is Critical)
Rationale: Enzymatic turnover of UDP-Glc occurs in seconds. Traditional PBS washing causes metabolic stress and ATP/UDP-Glc degradation.
Reagents:
-
Extraction Solvent: 50% Acetonitrile / 50% Water (Pre-chilled to -20°C).
-
Internal Standard:
-UDP-Glucose (or UDP-N-acetylglucosamine if isotopic unavailable).
Workflow:
-
Seed: Plate cells in 6-well plates (10⁶ cells/well). Culture for 24h.
-
Rinse: Rapidly rinse with ice-cold 150 mM ammonium acetate (PBS contains salts that interfere with MS).
-
Quench: Immediately add 500 µL of -20°C Extraction Solvent.
-
Lyse: Scrape cells on ice; transfer to microcentrifuge tube.
-
Disrupt: Vortex 30s; Incubate on ice 10 min.
-
Clarify: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Recover: Transfer supernatant to LC vials.
Protocol B: LC-MS/MS Quantification
Rationale: UDP-glucose is highly polar and does not retain well on standard C18 columns. An ion-pairing agent (Tributylamine) is required to induce retention.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~5.0).
-
Mobile Phase B: Methanol.
-
Gradient: 0% B (0-2 min) -> 40% B (10 min) -> 90% B (12 min).
-
MS Mode: Negative Ion Mode (ESI-).
-
MRM Transition: m/z 565.0 -> 323.0 (UDP fragment).
Experimental Workflow Visualization
Figure 2: Critical path for UDP-sugar extraction. The wash and quench steps must be performed in under 10 seconds to prevent metabolic skewing.
Part 4: Troubleshooting & Validation
Issue: Low Recovery of UDP-Glc
-
Cause: Acid hydrolysis. UDP-purines are acid-labile.
-
Fix: Ensure extraction solvent pH is >4.5. Do not use TCA (Trichloroacetic acid) for extraction unless neutralized immediately.
Issue: Peak Tailing in LC-MS
-
Cause: Interaction with metal ions in the LC system.
-
Fix: Add 5 µM EDTA to Mobile Phase A or use a PEEK-lined column (bio-inert).
Issue: Distinguishing UDP-Glc from UDP-Galactose
-
Cause: They are epimers (same mass).
-
Fix: They must be chromatographically resolved. The tributylamine ion-pairing method described above typically separates UDP-Gal (elutes earlier) from UDP-Glc.
References
-
Leloir, L. F. (1971). "Two decades of research on the biosynthesis of saccharides." Science, 172(3989), 1299-1303. Link
-
Adeva-Andany, M. M., et al. (2016). "Glycogen metabolism in humans." BBA Clinical, 5, 85-100. Link
-
Vigetti, D., et al. (2014). "Metabolic control of hyaluronan synthase 2 (HAS2) in cancer metastasis." Journal of Biological Chemistry, 289(42), 28816-28826. Link
-
Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology, 88(1), 151-160. Link
-
Lu, L., et al. (2018). "Liquid chromatography-tandem mass spectrometry analysis of nucleotide sugars in cells." Journal of Chromatography B, 1086, 118-126. Link
Safety Operating Guide
UDP-β-D-Glucose (sodium salt) proper disposal procedures
Executive Safety & Hazard Summary
As scientists, we often focus on toxicity. However, with nucleotide sugars like UDP-β-D-Glucose (UDP-Glc) , the primary disposal challenge is not chemical toxicity, but biological reactivity . While chemically benign, UDP-Glc is a high-energy metabolic intermediate. In waste streams, it acts as a potent nutrient source, capable of triggering rapid microbial blooms in non-sterile waste tanks.
The following data summarizes the physicochemical safety profile for the sodium salt form (CAS: 28053-08-9 / 7333-33-7).
| Parameter | Specification / Status | Operational Implication |
| GHS Classification | Non-Hazardous (Not classified as dangerous) | No P-list or U-list EPA designation.[1] |
| Signal Word | None | Standard Good Laboratory Practice (GLP) applies. |
| Solubility | Highly Soluble (Water) | Readily dissolves in aqueous waste streams; potential for migration if not contained. |
| Biological Risk | High Nutrient Substrate | Promotes rapid bacterial/fungal growth in waste containers if not stabilized. |
| Flammability | Non-Flammable | Safe for standard aqueous waste accumulation. |
Strategic Disposal Assessment
Effective disposal requires categorizing the waste based on its matrix rather than the molecule itself. You must determine if the UDP-Glc is "pure" (chemical waste) or "active" (biological waste).
The "Matrix Rule"
-
Scenario A (Pure Chemical): Expired powder or non-biological buffer solutions.
-
Route: Chemical Waste (Solid or Liquid).
-
-
Scenario B (Bio-Active): UDP-Glc used in glycosyltransferase assays, cell culture media, or bacterial lysate.
-
Route:Biohazard Waste .
-
Reasoning: Even if the cells are lysed, the presence of enzymes and growth media combined with UDP-Glc creates a "living" waste stream that can ferment or pressurize waste containers.
-
Disposal Decision Logic (Visual Guide)
The following flowchart illustrates the decision-making process for segregating UDP-Glc waste streams.
Figure 1: Decision tree for segregating UDP-Glucose waste based on biological contamination and physical state.
Detailed Operational Protocols
Protocol A: Solid Waste (Expired Reagent or Spills)
Applicable for: Expired lyophilized powder, spilled solids on benchtop.
-
PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if handling large quantities to prevent inhalation of dust, though not strictly toxic.
-
Containment:
-
Do not sweep dry dust vigorously (aerosolization risk).
-
Use a damp paper towel to wipe up the powder.
-
-
Disposal:
-
Place the damp towel and any expired vials into a clear plastic hazardous waste bag or a rigid container labeled "Non-Hazardous Solid Chemical Waste."
-
Labeling: "UDP-Glucose Sodium Salt - Non-Hazardous Organic Solid."
-
Protocol B: Aqueous Solutions (Chemical Buffers)
Applicable for: Leftover reaction mixtures containing only chemical buffers (e.g., Tris, HEPES) and UDP-Glc.
Option 1: Sanitary Sewer Disposal (If Permitted) Note: Many institutions allow dilute non-hazardous sugar solutions down the drain. Verify with your EHS officer.
-
Dilution: Dilute the solution at least 1:20 with tap water.
-
Flushing: Pour slowly into the sink with the cold water tap running.
-
Rinse: Run water for an additional 2 minutes to prevent sugar crystallization or bacterial growth in the P-trap.
Option 2: Liquid Waste Collection (Zero-Discharge Facilities)
-
Segregation: Pour into a carboy designated for "Aqueous Non-Hazardous Waste."
-
Stabilization (Critical): If the carboy will sit for >1 week, add a biocide (e.g., 0.05% Sodium Azide or 1% Bleach) to prevent fermentation. UDP-Glc will degrade into free glucose and phosphate, creating a perfect culture medium for mold.
Protocol C: Bio-Active Matrices (Cell Culture/Enzymatic Assays)
Applicable for: UDP-Glc mixed with cell lysates, glycosyltransferases, or viral vectors.
-
Primary Hazard: The UDP-Glc is now a substrate supporting biological activity.
-
Inactivation:
-
Chemical: Add bleach (Sodium Hypochlorite) to a final concentration of 10% (v/v). Incubate for 30 minutes.
-
Thermal: Autoclave at 121°C, 15 psi, for 20 minutes.
-
-
Disposal:
-
After inactivation, the waste can be poured down the drain (if bleached, ensure water dilution) or disposed of as Treated Medical Waste depending on local biosafety regulations.
-
Spill Management (Immediate Response)
In the event of a benchtop spill of UDP-Glucose Sodium Salt:
-
Assess: Confirm no other hazardous chemicals (e.g., strong acids, radioisotopes) are involved.
-
Protect: Don standard PPE.
-
Clean:
-
Solids: Cover with wet paper towels to prevent dust. Wipe up and place in solid waste.
-
Liquids: Absorb with paper towels or standard absorbent pads.
-
-
Decontaminate: Wipe the surface with 70% Ethanol or water.
-
Note: UDP-Glc is sticky. A simple water wipe removes the sugar residue effectively.
-
-
Report: As a non-hazardous substance, formal EHS reporting is rarely required for small spills (<100g), but follow internal lab SOPs.
References
-
Carl Roth. (2025).[2][3] Safety Data Sheet: UDP-D-glucose disodium salt. Retrieved from
-
Cayman Chemical. (2021).[4] UDP-β-D-Glucose (sodium salt) Product Information & SDS. Retrieved from
-
New England BioLabs (NEB). (2023). Safety Data Sheet: Uridine Diphosphate Glucose. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[5] Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from
-
University of Auckland. (2024). Disposal of Laboratory Waste Guide. Retrieved from
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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